Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate is a chemical compound with the molecular formula C10H22N2O5S . This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate involves several steps. The synthetic routes typically include the reaction of ethylmethylamine with 1-oxoallyl chloride to form an intermediate, which is then reacted with methyl sulphate to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate can be compared with other similar compounds such as:
- Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium chloride
- Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium bromide
- Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium nitrate
These compounds share similar structures but differ in their anionic counterparts, which can influence their chemical properties and applications .
Eigenschaften
CAS-Nummer |
49734-90-9 |
---|---|
Molekularformel |
C10H22N2O5S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
N-[2-[ethyl(methyl)amino]propyl]prop-2-enamide;methyl hydrogen sulfate |
InChI |
InChI=1S/C9H18N2O.CH4O4S/c1-5-9(12)10-7-8(3)11(4)6-2;1-5-6(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,10,12);1H3,(H,2,3,4) |
InChI-Schlüssel |
SWLWVASERHFRLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C(C)CNC(=O)C=C.COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.